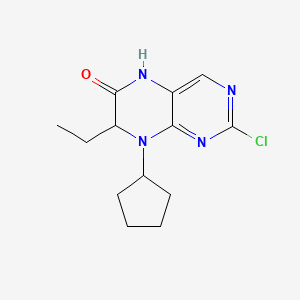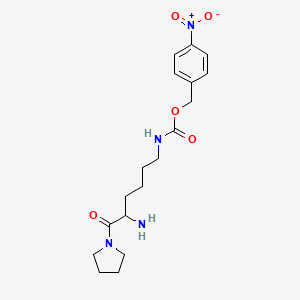
H-Lys(4-nitro-Z)-pyrrolidide HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Lys(4-nitro-Z)-pyrrolidide hydrochloride is a derivative of lysine, an essential amino acid. This compound is characterized by the presence of a 4-nitrobenzyl group attached to the lysine residue, which is further modified with a pyrrolidide group. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys(4-nitro-Z)-pyrrolidide hydrochloride typically involves the following steps:
Protection of the Lysine Amino Group: The amino group of lysine is protected using a 4-nitrobenzyl group. This is achieved through a reaction with 4-nitrobenzyl chloroformate in the presence of a base such as triethylamine.
Formation of Pyrrolidide: The protected lysine is then reacted with pyrrolidine to form the pyrrolidide derivative. This step usually requires a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Hydrochloride Formation: The final step involves converting the free base form of the compound into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of H-Lys(4-nitro-Z)-pyrrolidide hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch or continuous flow reactors are used.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
H-Lys(4-nitro-Z)-pyrrolidide hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The 4-nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The pyrrolidide group can be hydrolyzed under acidic or basic conditions to yield the corresponding lysine derivative.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis reactions.
Major Products Formed
Reduction: The major product is the amino derivative of lysine.
Substitution: Various substituted lysine derivatives depending on the nucleophile used.
Hydrolysis: The major product is the free lysine derivative.
Wissenschaftliche Forschungsanwendungen
H-Lys(4-nitro-Z)-pyrrolidide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Employed in studies involving protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for targeted drug delivery.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of H-Lys(4-nitro-Z)-pyrrolidide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, modifying their activity.
Pathways Involved: It may inhibit or activate specific biochemical pathways, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Lys(4-nitro-Z)-OH: A similar compound without the pyrrolidide group.
H-Lys(4-nitro-Z)-NH2: Another derivative with an amino group instead of the pyrrolidide group.
Uniqueness
H-Lys(4-nitro-Z)-pyrrolidide hydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the pyrrolidide group enhances its stability and solubility, making it more suitable for certain applications compared to its analogs.
Eigenschaften
Molekularformel |
C18H26N4O5 |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
(4-nitrophenyl)methyl N-(5-amino-6-oxo-6-pyrrolidin-1-ylhexyl)carbamate |
InChI |
InChI=1S/C18H26N4O5/c19-16(17(23)21-11-3-4-12-21)5-1-2-10-20-18(24)27-13-14-6-8-15(9-7-14)22(25)26/h6-9,16H,1-5,10-13,19H2,(H,20,24) |
InChI-Schlüssel |
YDYSCRZHYWLSPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)C(CCCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetic acid](/img/structure/B15286414.png)

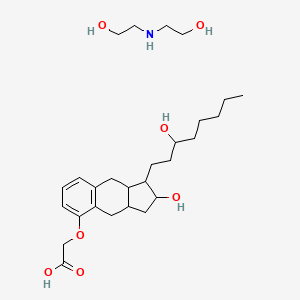
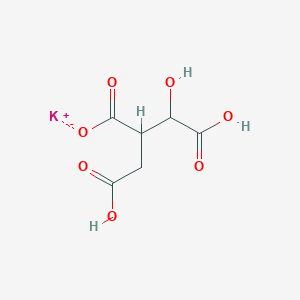

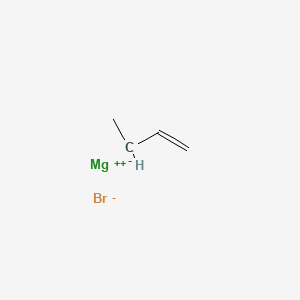

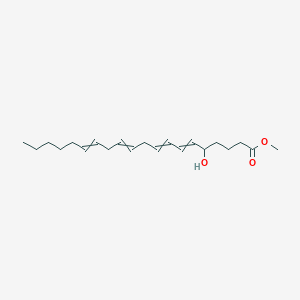
![[5-[[6-[5-(4,7-Dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B15286468.png)
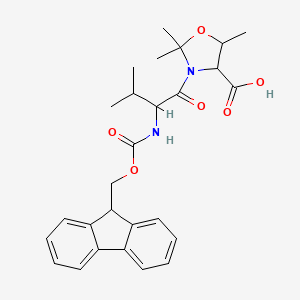
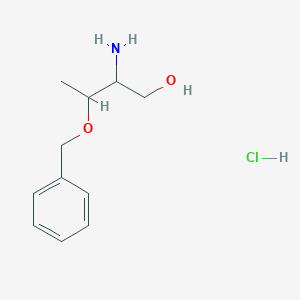
![Tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-(2-octadec-9-enoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B15286506.png)
![2-[[2-[4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide](/img/structure/B15286510.png)
